Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride
Overview
Description
Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3O2 and its molecular weight is 301.81 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride, also known as EDC, is the carboxyl groups present in various biological molecules . It activates these carboxyl groups to conjugate to primary amines .
Mode of Action
EDC operates by first reacting with a carboxyl group to form an amine-reactive O-acylisourea intermediate . This intermediate can quickly react with an amino group to form an amide bond, releasing an isourea by-product . The intermediate is unstable in aqueous solutions, so two-step conjugation procedures rely on N-hydroxysuccinimide (NHS) for stabilization .
Biochemical Pathways
The primary biochemical pathway affected by EDC involves the formation of amide bonds, which are crucial in peptide synthesis . It’s also used in the crosslinking of proteins to nucleic acids and the preparation of immunoconjugates .
Pharmacokinetics
It’s known that edc is water-soluble , which suggests it could have good bioavailability
Result of Action
The result of EDC’s action is the formation of amide bonds between carboxyl groups and primary amines . This can lead to the creation of peptides in peptide synthesis, the crosslinking of proteins to nucleic acids, and the formation of immunoconjugates .
Action Environment
The action of EDC is influenced by the pH of the environment. It forms an active intermediate with carboxyl groups at a pH of 4.7–6.0 . The presence of N-hydroxysuccinimide (NHS) can stabilize the active intermediate for later reaction to amines .
Properties
IUPAC Name |
ethyl 3-amino-4-[3-(dimethylamino)propylamino]benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-4-19-14(18)11-6-7-13(12(15)10-11)16-8-5-9-17(2)3;/h6-7,10,16H,4-5,8-9,15H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPXKHCZSQEANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCCCN(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-40-7 | |
Record name | Benzoic acid, 3-amino-4-[[3-(dimethylamino)propyl]amino]-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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